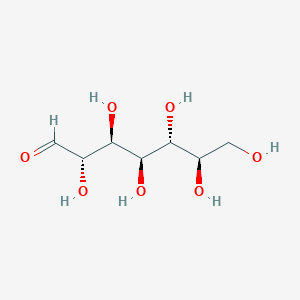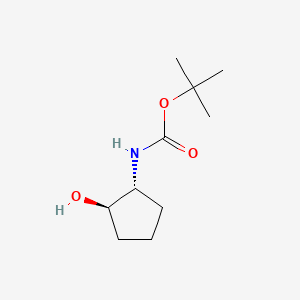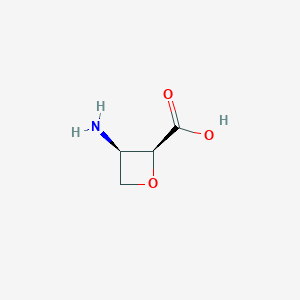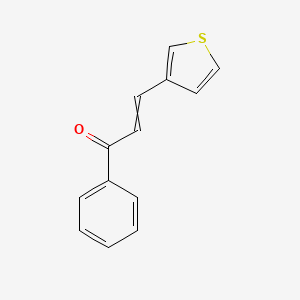
DiMethyl Heptanedioate---d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DiMethyl Heptanedioate---d4 (DMHD-d4) is a synthetic compound composed of two methyl heptanedioic acid molecules. It is an important building block of many synthetic compounds and is used in a variety of applications in the laboratory and in industry. DMHD-d4 is a versatile compound with many different uses, and is an important tool for scientists and researchers in the fields of chemistry, biochemistry, and pharmacology.
Mechanism of Action
DiMethyl Heptanedioate---d4 acts as a substrate for enzymes, and can be used to study the structure and function of enzymes. It can also be used to study the effects of drugs on the body, as well as the mechanisms of drug action. In addition, DiMethyl Heptanedioate---d4 can be used to study the structure and function of cell membranes, as well as the role of lipids in the structure and function of cells.
Biochemical and Physiological Effects
DiMethyl Heptanedioate---d4 has been shown to have a variety of biochemical and physiological effects. It has been shown to act as a substrate for enzymes, and can be used to study the structure and function of enzymes. It has also been shown to have a variety of effects on the body, including the regulation of blood pressure, the regulation of cholesterol levels, and the regulation of blood sugar levels. Additionally, it has been shown to have an anti-inflammatory effect, and has been used to treat a variety of conditions, including rheumatoid arthritis, psoriasis, and asthma.
Advantages and Limitations for Lab Experiments
DiMethyl Heptanedioate---d4 has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound and is readily available. Additionally, it is a versatile compound, and can be used for a variety of applications. However, it is also a relatively unstable compound, and can degrade over time. Additionally, it is a relatively toxic compound, and should be handled with caution.
Future Directions
There are a number of potential future directions for the use of DiMethyl Heptanedioate---d4 in scientific research. One potential direction is to use it as a tool to study the structure and function of proteins and enzymes, as well as the effects of drugs on the body. Additionally, it could be used to study the role of lipids in the structure and function of cells, as well as the regulation of blood pressure and cholesterol levels. Additionally, it could be used to study the effects of drugs on the immune system, as well as the role of inflammation in disease. Lastly, it could be used to study the effects of drugs on the brain, as well as the mechanisms of drug action.
Synthesis Methods
DiMethyl Heptanedioate---d4 can be synthesized in a variety of ways. In general, the synthesis of DiMethyl Heptanedioate---d4 requires the use of a base such as sodium hydroxide, followed by the addition of a methylating agent such as dimethyl sulfate. The reaction is then catalyzed by a strong acid such as hydrochloric acid. The product of the reaction is a mixture of DiMethyl Heptanedioate---d4 and its isomer, dimethyl heptanedioic acid. The isomer can be separated from the DiMethyl Heptanedioate---d4 by fractional distillation.
Scientific Research Applications
DiMethyl Heptanedioate---d4 is used in a variety of scientific research applications, including biochemical and physiological studies. It is used to study the structure and function of proteins, enzymes, and other molecules. It is also used to study the effects of drugs on the body, as well as the mechanisms of drug action. Additionally, DiMethyl Heptanedioate---d4 has been used to study the structure and function of cell membranes, as well as the role of lipids in the structure and function of cells.
properties
IUPAC Name |
dimethyl 2,2,3,3-tetradeuterioheptanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3/i4D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWINQXIGSEZAP-WVTKESLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC(=O)OC)C([2H])([2H])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DiMethyl Heptanedioate---d4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-cyclopenta[c]pyrrol-4-one](/img/structure/B1149489.png)
![(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B1149491.png)
![[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149496.png)

